molecular formula C19H13ClF2N4O2S B14925006 4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole

4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole

Cat. No.: B14925006
M. Wt: 434.8 g/mol
InChI Key: HSHZJGIQFKEILT-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, making it a subject of interest in various fields of scientific research. Its unique structure imparts specific chemical properties that are valuable in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole core.

    Introduction of Fluorophenyl Groups: The next step involves the substitution reactions to introduce the fluorophenyl groups at the 3 and 5 positions of the pyrazole ring.

    Chlorination: Chlorination of the pyrazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized aromatic and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-3,5-DIPHENYL-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
  • 4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
  • 4-CHLORO-3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE

Uniqueness

The uniqueness of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE lies in the presence of fluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13ClF2N4O2S

Molecular Weight

434.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)sulfonylpyrazole

InChI

InChI=1S/C19H13ClF2N4O2S/c1-25-11-16(10-23-25)29(27,28)26-19(13-4-8-15(22)9-5-13)17(20)18(24-26)12-2-6-14(21)7-3-12/h2-11H,1H3

InChI Key

HSHZJGIQFKEILT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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